Cas no 90561-59-4 (4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide)
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide
- NE48362
- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
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- Inchi: 1S/C9H11ClN2O3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15)
- InChI Key: YFDWXIDCLMOGIN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(N(C)C)=O)C=C1S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 363
- Topological Polar Surface Area: 88.8
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C422300-10mg |
4-Chloro-N,N-Dimethyl-3-Sulfamoylbenzamide |
90561-59-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C422300-50mg |
4-Chloro-N,N-Dimethyl-3-Sulfamoylbenzamide |
90561-59-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C422300-100mg |
4-Chloro-N,N-Dimethyl-3-Sulfamoylbenzamide |
90561-59-4 | 100mg |
$ 230.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-50mg |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 50mg |
¥2539.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-100mg |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 100mg |
¥3556.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-250mg |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 250mg |
¥4665.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-500mg |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 500mg |
¥10983.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-1g |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 1g |
¥11404.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-2.5g |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 2.5g |
¥22334.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293908-5g |
4-Chloro-n,n-dimethyl-3-sulfamoylbenzamide |
90561-59-4 | 95% | 5g |
¥33048.00 | 2024-04-26 |
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
Comprehensive Analysis of 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide (CAS No. 90561-59-4): Properties, Applications, and Industry Insights
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide (CAS No. 90561-59-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonamide derivative combines a chlorobenzene core with dimethylamide and sulfamoyl functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a precursor for enzyme inhibitors, particularly in targeting carbonic anhydrases—a hot topic in drug discovery for glaucoma and cancer therapeutics.
The compound's molecular structure (C9H11ClN2O3S) features critical motifs that align with current green chemistry trends. Researchers are exploring its structure-activity relationships (SAR) to develop low-toxicity alternatives for traditional sulfa drugs. With melting points ranging 180-185°C and moderate water solubility, it offers practical advantages in formulation design. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a key concern for quality-conscious manufacturers.
In agrochemical applications, 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide shows promise as a herbicide synergist. Patent filings reveal combinations with glyphosate analogs enhance weed control efficiency—a significant development given growing herbicide resistance. The sulfamoyl group contributes to systemic mobility in plants, while the chloro substituent improves leaf adhesion. These properties address farmers' urgent needs for crop protection solutions with reduced environmental persistence.
From a synthetic chemistry perspective, the compound's regioselective reactivity enables modular derivatization. A 2023 Journal of Medicinal Chemistry study demonstrated its utility in constructing heterocyclic scaffolds via palladium-catalyzed couplings—a technique trending in AI-assisted drug discovery platforms. Computational models predict favorable ADMET profiles for its derivatives, making it a valuable building block for personalized medicine candidates.
Regulatory assessments confirm 90561-59-4 complies with major chemical inventories (TSCA, EINECS). Its biodegradation pathways are under investigation to meet sustainability benchmarks—a priority for ESG-focused enterprises. Safe handling protocols emphasize standard laboratory precautions, with no significant ecotoxicity reported in OECD guideline tests.
Market analysts note rising demand for this intermediate, particularly from contract research organizations (CROs) servicing orphan drug development. Its compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption. Suppliers increasingly provide GC-MS certified batches to meet stringent Good Manufacturing Practice (GMP) requirements in API synthesis.
Future research directions include exploring its metal-chelating properties for catalytic applications and investigating co-crystal formation to enhance bioavailability. As the scientific community seeks multifunctional intermediates for convergent synthesis, 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide stands out as a structurally tunable platform meeting both innovation and safety imperatives.
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